(4S)-5-Acetyloxy-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4S)-5-Acetyloxy-4-methylpentanoic acid, or (4S)-AMPA, is an important organic compound that is widely used in scientific research. It is a key component of the glutamate receptor, which is a major neurotransmitter receptor found in the brain. In addition to its role in the glutamate receptor, (4S)-AMPA is also used in the synthesis of various other compounds.
Scientific Research Applications
Advanced Catalysis
(S)-Ibuprofen: has been explored as a chiral ligand in asymmetric catalysis. Its stereochemistry allows it to interact selectively with metal centers, enabling enantioselective transformations. Researchers have employed it in asymmetric hydrogenation, cross-coupling reactions, and other catalytic processes .
Drug Delivery
As a nonsteroidal anti-inflammatory drug (NSAID), (S)-Ibuprofen possesses anti-inflammatory, analgesic, and antipyretic properties. Scientists have harnessed these attributes for targeted drug delivery. By incorporating it into nanoparticles or liposomes, they enhance drug stability and control release kinetics. This approach improves therapeutic efficacy while minimizing side effects .
Biomedical Applications
In the biomedical realm, (S)-Ibuprofen plays a crucial role. It is used to manage pain, inflammation, and fever. Additionally, its antiplatelet effects contribute to cardiovascular health. Researchers continue to explore its potential in wound healing, tissue engineering, and drug-eluting implants .
Environmental Remediation Applications
The adsorption properties of (S)-Ibuprofen make it valuable for environmental remediation. It can remove heavy metals, organic pollutants, and dyes from contaminated water. Researchers have developed functionalized silica nanoparticles incorporating (S)-Ibuprofen for efficient pollutant removal .
Wastewater Treatment
In wastewater treatment, (S)-Ibuprofen -functionalized materials act as adsorbents. They selectively capture organic contaminants, pharmaceutical residues, and endocrine disruptors. The modified silica surfaces enhance adsorption capacity, making them effective for water purification .
Corrosion Inhibition
While not directly related to (S)-Ibuprofen , it’s worth noting that chitosan (a derivative of chitin) has shown excellent corrosion inhibition properties for mild steel in acidic environments. Chitosan-based coatings protect metal surfaces from corrosion, contributing to sustainable materials protection .
These applications highlight the versatility and impact of (S)-Ibuprofen in scientific research. Researchers continue to explore novel uses, emphasizing the importance of surface modification and tailored functionalization for optimizing its properties . If you need further details or additional applications, feel free to ask!
properties
IUPAC Name |
(4S)-5-acetyloxy-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-6(3-4-8(10)11)5-12-7(2)9/h6H,3-5H2,1-2H3,(H,10,11)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLVCORVKBNFRN-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=O)O)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-Acetoxy-4-methylpentanoic Acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.